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Compound of Interest

Compound Name: potassium tetraperoxochromate

cat. No.: B1173445

An In-depth Technical Guide to the X-ray Crystallography of K3[Cr(Oz2)4]

This technical guide provides a comprehensive overview of the X-ray crystallographic data for
potassium tetraperoxochromate(V), K3[Cr(O2)4]. It is intended for researchers, scientists,
and professionals in drug development who require detailed structural information and
experimental methodologies for this compound.

Introduction

Potassium tetraperoxochromate(V), with the chemical formula K3[Cr(O2)4], is a notable
inorganic compound for several reasons. It is a rare example of a chromium compound where
the metal is in the +5 oxidation state.[1] The molecule features a central chromium atom
coordinated by four peroxide ligands.[2] This red-brown paramagnetic solid is of interest for its
unique electronic structure and as a source of singlet oxygen.[1] Understanding its precise
three-dimensional atomic arrangement through X-ray crystallography is crucial for elucidating
its chemical properties and potential applications.

Crystallographic Data

The crystal structure of K3[Cr(Oz2)4] has been determined and redetermined with high precision.
The compound crystallizes in the tetragonal system, and the space group has been
consistently identified as 1-42m.[3][4] A summary of the key crystallographic data is presented
in the tables below.

Unit Cell Parameters

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b1173445?utm_src=pdf-interest
https://www.benchchem.com/product/b1173445?utm_src=pdf-body
https://www.benchchem.com/product/b1173445?utm_src=pdf-body
https://en.wikipedia.org/wiki/Potassium_tetraperoxochromate(V)
https://www.quora.com/What-is-the-structure-of-K3CrO8
https://en.wikipedia.org/wiki/Potassium_tetraperoxochromate(V)
https://www.benchchem.com/product/b1173445
https://pubs.acs.org/doi/10.1021/ic990982c
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1173445?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

The unit cell dimensions define the repeating unit of the crystal lattice. The following data was
reported from a redetermination of the crystal structure at 173 K.[4]

Parameter Value
Crystal System Tetragonal
Space Group [-42m
a,b(A) 6.6940(3)
¢ (A) 7.7536(5)
A 2

Selected Bond Distances and Coordination Environment

The coordination geometry and bond lengths provide insight into the interactions between the
constituent atoms. The structure is characterized by electrostatic interactions between the
potassium cations (K+) and the [Cr(O2)4]3~ anions.[3]

Table 2.2.1: Chromium Coordination

Bond Distance (A) Description

Shorter Cr-O bonds within the
Cr-O 1.91 (x4) distorted CrOs hexagonal
bipyramid.

Longer Cr-O bonds within the
Cr-O 1.99 (x4) distorted CrOs hexagonal
bipyramid.

Intraligand bond distance
0-0 1.45 within the peroxide (0227)

ligands.

Table 2.2.2: Potassium Coordination[3]
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] Coordination ] o
Site Bond Distances (A) Description
Number

One distinct

potassium ion site is
K+ (1) 12 2.71-3.21 )
coordinated to twelve

oxygen atoms.

A second potassium

ion site is coordinated
K* (2) 8 2.83,2.84 to eight oxygen

atoms, forming KOs

hexagonal bipyramids.

Experimental Protocols
Synthesis of K3[Cr(02)4]

The preparation of potassium tetraperoxochromate(V) involves the reaction of a chromate
salt with hydrogen peroxide in an alkaline medium at low temperatures.|[1]

Materials:

Potassium chromate (Kz2CrOa)

Hydrogen peroxide (H202)

Potassium hydroxide (KOH) (for ensuring alkaline conditions)

Ice bath

Procedure:
e A solution of potassium chromate is prepared.
e The solution is cooled to 0 °C using an ice bath.

o Hydrogen peroxide is added to the cooled potassium chromate solution. This initially forms
the tetraperoxochromate(VI) intermediate.
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o The tetraperoxochromate(VI) is then reduced by hydrogen peroxide in the alkaline solution to
yield the tetraperoxochromate(V) anion, [Cr(O2)a]3.

e The overall reaction is: 2 CrO4?~ + 9 H202 + 2 OH~ - 2 [Cr(0O2)4]3~ + 10 H20 + O2.[1]

e The resulting red-brown solid, K3[Cr(Oz2)4], is collected. The compound is known to
decompose at higher temperatures, so it is crucial to maintain a low temperature throughout
the synthesis.[1]

X-ray Diffraction Analysis

The determination of the crystal structure is achieved through single-crystal X-ray diffraction.
Procedure:

o Crystal Selection and Mounting: A suitable single crystal of K3[Cr(O2)4] is selected and
mounted on a goniometer head.

e Data Collection: The crystal is cooled to a low temperature (e.g., 173 K) to minimize thermal
vibrations and potential degradation.[4] It is then exposed to a monochromatic X-ray beam.
The diffraction pattern, consisting of a series of spots, is recorded on a detector as the
crystal is rotated.

o Data Processing: The intensities and positions of the diffraction spots are measured. These
data are then used to determine the unit cell dimensions and the space group of the crystal.

» Structure Solution and Refinement: The processed data is used to calculate an electron
density map of the crystal. An atomic model is then built into this map. The positions of the
atoms and their displacement parameters are refined to achieve the best possible fit
between the calculated and the observed diffraction data.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and crystallographic
analysis of Ks[Cr(O2)a4].
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Workflow for Ks3[Cr(Oz2)4] synthesis and structural analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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